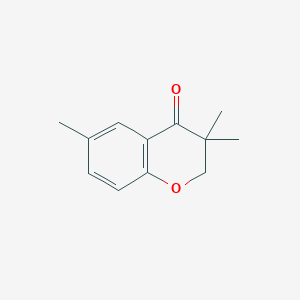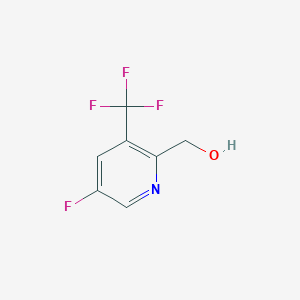
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol is a fluorinated pyridine derivative with the molecular formula C(_7)H(_5)F(_4)NO and a molecular weight of 195.11 g/mol . This compound is of significant interest due to its unique chemical properties, which include the presence of both fluorine and trifluoromethyl groups. These groups impart distinct electronic and steric effects, making the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF(_3)) and copper fluoride (CuF(_2)) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu(_4)N(+)F(-)) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often rely on scalable and efficient synthetic routes. Vapor-phase reactions and the use of continuous flow reactors are common techniques to ensure high yields and purity of the final product . These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO(_4)) and reducing agents like lithium aluminum hydride (LiAlH(_4)). Substitution reactions often require nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)aldehyde or (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)carboxylic acid .
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
3-Trifluoromethylpyridine: Similar in structure but without the hydroxyl group, affecting its solubility and chemical behavior.
5-(Trifluoromethyl)pyridin-2-yl)methanol: A closely related compound with similar applications but different reactivity due to the position of the fluorine atoms.
Uniqueness
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the combination of fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise control over molecular interactions is crucial .
Eigenschaften
Molekularformel |
C7H5F4NO |
|---|---|
Molekulargewicht |
195.11 g/mol |
IUPAC-Name |
[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2 |
InChI-Schlüssel |
SEPDTNNSQMVPJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


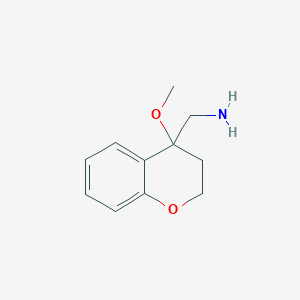

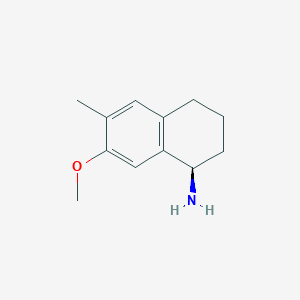

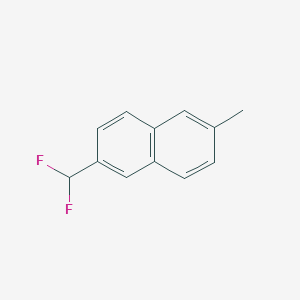

![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
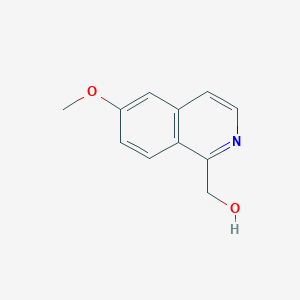

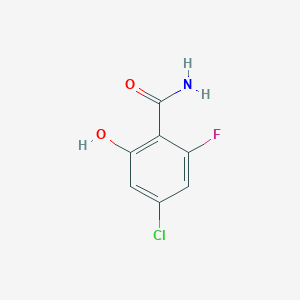

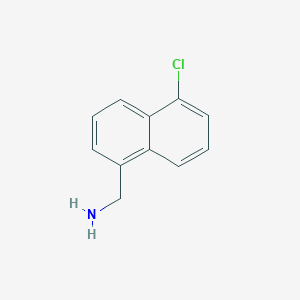
![2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B15070243.png)
